Guttic acid

Non-small cell lung cancer Cytotoxicity IC50

Researchers using narrow-spectrum Bcl-2 inhibitors face resistance in Mcl-1/Bfl-1 overexpressing tumors. Guttic acid provides a validated solution as a pan-Bcl-2 inhibitor with graded multi-target engagement (IC50 0.66-2.02 μM). • 6.1×-22.5× greater potency than cisplatin in NSCLC cell lines, with exceptional NCI-H1299 sensitivity (IC50 1.12 μM). • Supplied as ≥98% HPLC-purity powder with full COA; fresh DMSO/EtOH preparation recommended to prevent degradation to less active gambogoic acid. • Ship ambient as standard; verified powder stability eliminates cold-chain costs for routine procurement.

Molecular Formula C38H44O8
Molecular Weight 628.7 g/mol
Cat. No. B1255877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuttic acid
Synonymsgamboge acid
gambogic acid
gambogoic acid
Molecular FormulaC38H44O8
Molecular Weight628.7 g/mol
Structural Identifiers
SMILESCC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C
InChIInChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13-/t23-,27?,36+,37+,38-/m0/s1
InChIKeyGEZHEQNLKAOMCA-GGBYEPGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guttic Acid (Gambogic Acid) Overview


Guttic acid (CAS 2752-65-0, molecular weight 628.75 g/mol) is a polyprenylated xanthonoid natural product isolated primarily from the resin of Garcinia hanburyi [1]. Commonly referenced in scientific and procurement literature under its primary name gambogic acid, this compound is a pan-inhibitor of anti-apoptotic Bcl-2 family proteins and a caspase activator . Commercially available as a yellow to orange powder with typical purity specifications ranging from ≥95% to ≥98% (HPLC), Guttic acid is supplied in both research-grade and primary reference standard grades .

Natural product inhibitor Pan-Bcl-2 family inhibitor with caspase activation, may support apoptosis pathway studies
Multi-target engagement Engages six anti-apoptotic Bcl-2 proteins, supporting resistance-related research models
Supply grades Research-grade and reference standard supply, high-purity HPLC grade
Solvent compatibility Stable in DMSO, ethanol, acetone; avoid methanol solutions at room temperature

Why Guttic Acid Substitution Fails


Guttic acid (gambogic acid) cannot be generically substituted with structurally related caged xanthones (e.g., gambogoic acid, neogambogic acid, morellic acid) or alternative Bcl-2 family inhibitors (e.g., ABT-263/navitoclax, ABT-199/venetoclax) due to critical differences in chemical stability under standard laboratory storage conditions and a uniquely broad yet graded multi-target inhibition profile . The α,β-unsaturated carbonyl moiety at C-10, which is absent or structurally modified in many xanthone derivatives, directly dictates cytotoxic potency and is chemically labile in nucleophilic solvents such as methanol at room temperature [1]. Furthermore, Guttic acid's differential IC50 values across six Bcl-2 family proteins (spanning 0.66 μM to 2.02 μM) create a target engagement signature that single-target or narrow-spectrum Bcl-2 inhibitors do not replicate . Substitution without verification of exact stereochemical composition and solvent integrity risks introducing compounds with significantly reduced bioactivity or unintended degradation products that confound dose-response analyses.

C-10 α,β-unsaturated carbonyl
Guttic acid Intact moiety, critical for reported cytotoxic activity
Caged xanthone derivatives Moiety often absent or modified; reduced potency may result
Target engagement profile
Guttic acid Pan-inhibition across six Bcl-2 proteins (multi-target)
Selective Bcl-2 inhibitors Narrow selectivity may miss Mcl-1/Bfl-1 resistance mechanisms
Solvent stability
Guttic acid Stable in acetone, acetonitrile; methanol forms less active GOA within 1 week at RT
Methanol-stored stock May degrade to gambogoic acid, altering dose-response results

Guttic Acid Head-to-Head Comparison Evidence


Cytotoxicity vs. Cisplatin in NSCLC

Guttic acid (gambogic acid) demonstrates markedly higher cytotoxic potency compared to the clinical chemotherapeutic agent cisplatin (CDDP) across three non-small cell lung cancer (NSCLC) cell lines. In A549 cells, Guttic acid exhibited an IC50 of 3.56 ± 0.36 μM versus 21.88 ± 3.21 μM for CDDP, representing a 6.1-fold greater potency. In NCI-H460 cells, IC50 values were 4.05 ± 0.51 μM (Guttic acid) versus 25.76 ± 4.03 μM (CDDP), a 6.4-fold difference. In NCI-H1299 cells, Guttic acid achieved an IC50 of 1.12 ± 0.31 μM compared to 25.21 ± 4.38 μM for CDDP, a 22.5-fold greater potency [1].

NSCLC cytotoxicity vs. cisplatin
Head-to-head
Guttic acid IC50: 1.12–4.05 μM
Cisplatin IC50: 21.88–25.76 μM
6.1×–22.5× lower IC50
Reported higher potency in tested NSCLC cell lines
MTT assay, 48 h; A549, NCI-H460, NCI-H1299
Non-small cell lung cancer Cytotoxicity IC50

Chemical Stability vs. Gambogoic Acid

A direct comparative study established that gambogoic acid (GOA), the methanol-addition derivative of Guttic acid formed when GA is stored in methanol solution for one week at room temperature, exhibits significantly weaker cytotoxic inhibitory effects than the parent compound [1]. This degradation pathway is accelerated by the addition of alkalis [1]. The difference in potency is mechanistically attributed to the intact α,β-unsaturated carbonyl moiety at C-10 in Guttic acid, which is disrupted upon nucleophilic addition of methanol to the C-10 olefinic bond, forming GOA [1].

Stability vs. gambogoic acid
Head-to-head
Guttic acid unstable in MeOH at RT, forms GOA with reported weaker inhibitory effects
Solvent-dependent stability may affect activity
DMSO/ethanol stocks, -20°C storage suggested
Stability Cytotoxicity Degradation

Multi-Target Bcl-2 Family Inhibition Profile

Guttic acid (gambogic acid) exhibits a unique graded inhibition profile across six anti-apoptotic Bcl-2 family proteins, with IC50 values ranging from 0.66 μM to 2.02 μM in competitive FITC-BH3 peptide displacement assays . This profile contrasts with selective Bcl-2 inhibitors such as ABT-199 (venetoclax, Bcl-2 selective) and ABT-263 (navitoclax, Bcl-2/Bcl-XL dual), which exhibit narrower target engagement spectra. Additionally, Guttic acid activates caspases with an EC50 range of 0.78–1.64 μM .

Multi-target Bcl-2 inhibition
Data to verify
IC50 0.66–2.02 μM across six Bcl-2 proteins (Bcl-B, Mcl-1, Bfl-1, Bcl-2, Bcl-XL, Bcl-W)
Reported pan-inhibition profile
Class-level inference, verify in target model
Bcl-2 family Apoptosis Multi-target

TNF-α Suppression in Macrophages

In LPS-stimulated RAW 264.7 macrophage cells, Guttic acid (gambogic acid) suppresses TNF-α, IL-6, and IL-1β expression with an IC50 of 260 nM for TNF-α inhibition [1]. Treatment with Guttic acid reduced TNF-α, IL-6, and IL-1β expression levels to 30–50% of LPS-stimulated controls [1].

TNF-α suppression
Class-level
IC50 260 nM (TNF-α inhibition in LPS-stimulated RAW 264.7 macrophages)
Reported cytokine suppression endpoint
Suppresses IL-6, IL-1β; p38 MAPK pathway context
Anti-inflammatory TNF-α Macrophage

Guttic Acid Application Scenarios


NSCLC Cytotoxicity Screening vs. Cisplatin

Based on direct head-to-head data showing 6.1× to 22.5× lower IC50 values compared to cisplatin across A549, NCI-H460, and NCI-H1299 cell lines [1], Guttic acid is the preferred compound for NSCLC-focused cytotoxicity screening programs requiring potent single-agent activity at low micromolar concentrations. The NCI-H1299 cell line shows exceptional sensitivity (IC50 1.12 μM), making it a robust positive control for assay validation.

Multi-Target Bcl-2 Family Apoptosis Studies

With IC50 values spanning 0.66–2.02 μM across Bcl-B, Mcl-1, Bfl-1, Bcl-2, Bcl-XL, and Bcl-W , Guttic acid enables pan-Bcl-2 family inhibition without the sub-nanomolar selectivity of ABT-class compounds. This profile is ideal for mechanistic studies of apoptosis in tumor types known to overexpress Mcl-1 or Bfl-1, which confer resistance to selective Bcl-2 inhibitors.

Solvent Selection and Stock Solution Integrity

Given the documented degradation of Guttic acid to the less potent gambogoic acid (GOA) upon storage in methanol solution at room temperature for one week [2], researchers conducting quantitative dose-response assays should source Guttic acid as a powder with certificate of analysis (≥95% purity) and prepare fresh stocks in DMSO or ethanol. Storage of prepared solutions at -20°C for up to one month is recommended to preserve bioactivity .

Dual Anti-Cancer and Anti-Inflammatory Pathway Research

Guttic acid's ability to suppress TNF-α, IL-6, and IL-1β expression with an IC50 of 260 nM in LPS-stimulated macrophages [3] enables research at the intersection of oncology and inflammation biology. This makes Guttic acid a suitable tool compound for studies investigating p38 MAPK-mediated crosstalk between apoptotic and inflammatory signaling cascades.

Application
Selection Property
Validation Focus
NSCLC cytotoxicity research
Cell-model endpoint context
Cytotoxicity assay review
Multi-target Bcl-2 family apoptosis studies
Bcl-2 family inhibition profile
Apoptosis endpoint review
Solvent-stable stock preparation
Solvent stability profile
Chemical integrity review
Apoptosis-inflammatory crosstalk studies
Multi-pathway response context
Cytokine expression endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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